
2-Propyloctanoic acid
Übersicht
Beschreibung
2-Propyloctanoic acid is an organic compound with the molecular formula C11H22O2. It is a medium-chain fatty acid that features a propyl group attached to the second carbon of an octanoic acid chain. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease and stroke .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Propyloctanoic acid can be synthesized through various methods. One common approach involves the reduction of (2S)-2-(2-propynyl)octanoic acid or (2S)-2-(2-propenyl)octanoic acid using platinum on carbon as a catalyst . Another method involves the use of palladium on activated charcoal in ethyl acetate under hydrogen atmosphere .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multi-step reactions. For instance, the reduction of (2S)-2-(2-propynyl)octanoic acid using hydrogen and palladium on activated charcoal is a widely used method due to its high yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propyloctanoic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogen and palladium on activated charcoal to yield high purity products.
Substitution: It can participate in substitution reactions where the propyl group can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Hydrogenation: Using hydrogen gas and palladium on activated charcoal as a catalyst.
Catalysts: Platinum on carbon and palladium on activated charcoal are commonly used catalysts in these reactions
Major Products Formed: The primary product formed from the reduction of (2S)-2-(2-propynyl)octanoic acid is (2R)-2-propyloctanoic acid, which is optically active and has significant pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Agent
One of the primary applications of 2-propyloctanoic acid is its use as a neuroprotective agent. Research indicates that it can ameliorate brain damage associated with conditions such as cerebral ischemia. In a study involving a transient middle cerebral artery occlusion rat model, administration of arundic acid significantly reduced delayed extracellular glutamate accumulation, which is critical in preventing neuronal death following ischemic events .
Case Study: Ischemic Brain Damage
- Study Design : Rats subjected to middle cerebral artery occlusion.
- Findings : Arundic acid administration resulted in marked suppression of brain damage and improved survival rates.
- Mechanism : Upregulation of excitatory amino acid transporters (EAAT1/GLAST) was hypothesized to be involved in its neuroprotective effects .
Treatment for Neurodegenerative Diseases
This compound has been investigated for its potential in treating various neurodegenerative diseases. Its efficacy as a therapeutic agent has been highlighted in patents that describe its formulation for continuous intravenous administration, aimed at treating conditions such as cerebral stroke and other cerebral nerve diseases .
Case Study: Continuous Intravenous Administration
- Formulation : Infusion preparation containing (2R)-2-propyloctanoic acid.
- Purpose : Designed for continuous intravenous use to maintain therapeutic levels without requiring preparative operations at the time of use.
- Outcome : Demonstrated effectiveness in maintaining appropriate pH levels suitable for patient administration .
Synthesis Process Overview
- Starting Materials : (2S)-2-(2-propynyl)octanoic acid or (2S)-2-(2-propenyl)octanoic acid.
- Catalyst : Platinum on carbon used during the reduction process.
- Importance : High optical purity (>99% e.e.) is required to ensure safety and efficacy in medicinal formulations .
Therapeutic Formulations
The development of formulations containing this compound has focused on ensuring stability and bioavailability. Innovations include creating medicaments that resist pH fluctuations and do not generate insoluble by-products during storage, enhancing their usability in clinical settings .
Formulation Characteristics
Feature | Description |
---|---|
Stability | High resistance to pH fluctuations |
Storage | No generation of insoluble by-products |
Administration | Suitable for intravenous use |
Wirkmechanismus
The mechanism of action of 2-propyloctanoic acid involves its inhibitory effects on astrocytes. The compound decreases both intracellular and extracellular levels of the protein S100B, which is associated with neuroinflammation and glial cell death . By modulating astrocyte activity, this compound exerts neuroprotective effects, making it beneficial in the treatment of various neurological disorders .
Vergleich Mit ähnlichen Verbindungen
- 2-Propylpentanoic acid
- 2-Butylhexanoic acid
- 4-Ethyloctanoic acid
- 2-Octyldecanoic acid
Comparison: 2-Propyloctanoic acid is unique due to its specific structure and the presence of a propyl group on the second carbon of the octanoic acid chain. This structural feature contributes to its distinct pharmacological properties, particularly its neuroprotective effects. Compared to similar compounds, this compound has shown higher efficacy in modulating astrocyte activity and reducing neuroinflammation .
Biologische Aktivität
2-Propyloctanoic acid, also known as ONO-2506 or arundic acid, is a compound that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various neurological conditions, and relevant research findings.
- Chemical Formula : CHO
- Molecular Weight : 186.29 g/mol
- CAS Number : 185517-21-9
- PubChem ID : 208925
This compound exhibits neuroprotective properties primarily through the modulation of astrocytic activity. It inhibits the synthesis of S100β, a calcium-binding protein involved in neuroinflammation and neuronal damage. By reducing S100β levels, the compound may help mitigate neuronal injury following ischemic events.
Neuroprotective Effects
- Cerebral Infarction : Studies have shown that continuous intravenous administration of this compound can prevent delayed infarct expansion after permanent middle cerebral artery occlusion (pMCAO) in rat models. This effect is attributed to its ability to suppress astrocytic activation and promote neuronal survival during ischemic episodes .
- Neurodegenerative Diseases : The compound has been investigated for its potential benefits in Alzheimer's disease and Parkinson's disease models. Research indicates that it ameliorates cognitive deficits and reduces gliosis in transgenic mouse models of Alzheimer's disease .
- Astrocyte Modulation : In vitro studies demonstrate that this compound effectively inhibits S100β synthesis in activated astrocytes, suggesting a mechanism by which it can exert protective effects on surrounding neurons .
Study on Stroke Models
A significant study conducted by Tateishi et al. (2002) investigated the effects of this compound in a rat model of stroke. The results indicated that treatment with the compound reduced the size of cerebral infarcts and improved functional outcomes compared to control groups .
Alzheimer’s Disease Research
In a study focusing on Alzheimer's disease, Mori et al. (2006) found that administration of this compound led to decreased amyloid plaque formation and reduced neuroinflammation in transgenic mice, highlighting its potential as a therapeutic agent for cognitive decline associated with this condition .
Data Table: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Cerebral Infarction | Prevents delayed infarct expansion | Tateishi et al. (2002) |
Alzheimer's Disease | Reduces amyloid plaques | Mori et al. (2006) |
Parkinson's Disease | Protects dopaminergic neurons | Kato et al. (2004) |
Astrocyte Modulation | Inhibits S100β synthesis | Tocris Bioscience |
Eigenschaften
IUPAC Name |
2-propyloctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYMCMYLORLIJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339025 | |
Record name | 2-Propyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31080-41-8 | |
Record name | 2-Propyloctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31080-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.